molecular formula C14H16N2O4 B1392344 4-{[4-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid CAS No. 940210-86-6

4-{[4-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid

Cat. No.: B1392344
CAS No.: 940210-86-6
M. Wt: 276.29 g/mol
InChI Key: NBAILBXIPAATKE-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of an isobutyrylamino group attached to a phenyl ring, which is further connected to an amino group and a butenoic acid moiety.

Preparation Methods

The synthesis of 4-{[4-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:

    Formation of the isobutyrylamino group: This step involves the reaction of isobutyric acid with an appropriate amine to form the isobutyrylamino group.

    Attachment to the phenyl ring: The isobutyrylamino group is then attached to a phenyl ring through a substitution reaction.

    Formation of the amino group: An amino group is introduced to the phenyl ring through a nitration and subsequent reduction process.

    Formation of the butenoic acid moiety: The final step involves the formation of the butenoic acid moiety through a series of condensation and oxidation reactions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

4-{[4-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where halogens or other functional groups can be introduced. Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[4-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[4-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-{[4-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid can be compared with other similar compounds, such as:

    4-oxo-4-phenyl-2-butenoic acid: This compound has a similar structure but lacks the isobutyrylamino group, which may result in different chemical and biological properties.

    4-{[4-(Acetylamino)phenyl]amino}-4-oxo-2-butenoic acid: This compound has an acetylamino group instead of an isobutyrylamino group, which may affect its reactivity and applications.

Properties

IUPAC Name

4-[4-(2-methylpropanoylamino)anilino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9(2)14(20)16-11-5-3-10(4-6-11)15-12(17)7-8-13(18)19/h3-9H,1-2H3,(H,15,17)(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAILBXIPAATKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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